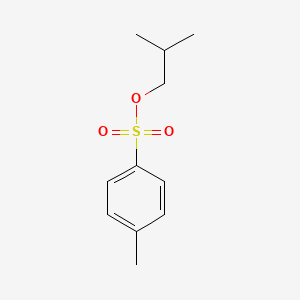

异丁基对甲苯磺酸酯

描述

Isobutyl p-toluenesulfonate (IBTS) is an organic compound that is widely used in research and laboratory experiments. It is a white crystalline solid with a molecular weight of 222.3 g/mol and a melting point of 78-80°C. IBTS is a derivative of toluene and consists of a benzene ring with a sulfonate group attached to one of the carbon atoms. It is an important reagent used in a variety of organic syntheses, and it has a wide range of applications in the field of medicine and biochemistry.

科学研究应用

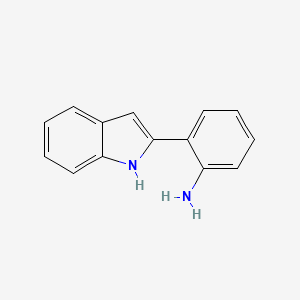

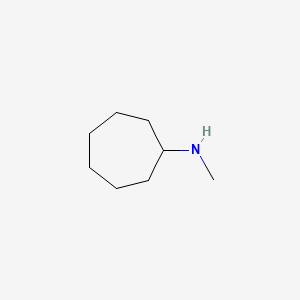

Alkylation of Amines

- Scientific Field: Organic Chemistry

- Application Summary: Isobutyl p-toluenesulfonate is used as a reactant for the alkylation of amines . Alkylation is a process where an alkyl group is transferred from one molecule to another. In this case, the alkyl group from Isobutyl p-toluenesulfonate is transferred to an amine.

- Method of Application: The alkylation is performed in the presence of triethylamine . The specific experimental procedures and parameters would depend on the specific amine being alkylated.

- Results/Outcomes: The outcome of this application is the formation of a new compound where the amine has been alkylated .

O-Alkylation of Cyclic Thiohydroxamic Acids

- Scientific Field: Organic Chemistry

- Application Summary: Isobutyl p-toluenesulfonate can be used for the O-alkylation of cyclic thiohydroxamic acids . O-alkylation refers to the process where an alkyl group is transferred to the oxygen atom of another molecule.

- Method of Application: The O-alkylation is carried out in the presence of tetrabutylammonium hydroxide . The specific experimental procedures and parameters would depend on the specific cyclic thiohydroxamic acid being alkylated.

- Results/Outcomes: The outcome of this application is the formation of a new compound where the cyclic thiohydroxamic acid has been O-alkylated .

Synthesis of 3-Methyl-2-Phenyl-1-Butanol

- Scientific Field: Organic Chemistry

- Application Summary: Isobutyl p-toluenesulfonate is used in the synthesis of 3-methyl-2-phenyl-1-butanol . This compound could have various applications depending on its properties.

- Method of Application: The synthesis is performed by reacting Isobutyl p-toluenesulfonate with styrene in the presence of bromo (2-cyclohexylethyl)magnesium and zirconocene dichloride .

- Results/Outcomes: The outcome of this application is the formation of 3-methyl-2-phenyl-1-butanol .

Genotoxic Impurity Detection

- Scientific Field: Pharmaceutical Industry

- Application Summary: Isobutyl p-toluenesulfonate can be a genotoxic impurity in active pharmaceutical ingredients . It is formed during the esterification of palm oil-based palmitic and palm kernel oil-based myristic acid with isopropanol to produce isopropyl palmitate or isopropyl myristate .

- Method of Application: High-performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance .

- Results/Outcomes: The detection and quantification of this impurity are crucial for ensuring the safety and efficacy of the pharmaceutical product .

Thermoelectric Material

- Scientific Field: Material Science

- Application Summary: Isobutyl p-toluenesulfonate is used in the synthesis of poly(3,4-ethylenedioxythiophene) doped with Iron(III) p-toluenesulfonate (PEDOT:Tos), which has shown promise as a thermoelectric material for near room temperature applications .

- Method of Application: The synthesis involves polymerization processes and the final thermoelectric properties of PEDOT:Tos are highly influenced by these processes .

- Results/Outcomes: The outcome of this application is the formation of a material with high electrical conductivity and a good Seebeck coefficient, making it suitable for use in thermoelectric applications .

Environmental Improvement

- Scientific Field: Environmental Science

- Application Summary: Isobutyl p-toluenesulfonate can be used in catalytic ozonation processes for the degradation of sodium p-toluenesulfonate in water .

- Method of Application: The process involves the use of cobalt-iron compounds as catalysts .

- Results/Outcomes: The outcome of this application is the effective degradation of sodium p-toluenesulfonate, a pollutant in wastewater .

Biochemical Engineering

- Scientific Field: Biochemistry

- Application Summary: Isobutyl p-toluenesulfonate can be used in biochemical engineering or live organisms to treat hazardous waste and stop environmental harm .

- Method of Application: The specific experimental procedures and parameters would depend on the specific biochemical process being carried out .

- Results/Outcomes: The outcome of this application is the effective treatment of hazardous waste, reducing environmental harm .

Food Industry

- Scientific Field: Food Industry

- Application Summary: Isobutyl p-toluenesulfonate can be used in the food industry for the delivery of functional compounds, such as colorants, flavoring agents, nutraceuticals, and preservatives or antimicrobial agents .

- Method of Application: The specific experimental procedures and parameters would depend on the specific food product being produced .

- Results/Outcomes: The outcome of this application is the improvement of food products with enhanced functional properties .

Agriculture

- Scientific Field: Agriculture

- Application Summary: Isobutyl p-toluenesulfonate can be used in agriculture for various applications, particularly in pesticide and agrochemical formulations .

- Method of Application: The specific experimental procedures and parameters would depend on the specific agricultural process being carried out .

- Results/Outcomes: The outcome of this application is the effective management of pests, pathogens, phytopathogenic fungi, and weeds .

属性

IUPAC Name |

2-methylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMRPGAQCKHRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964110 | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl p-toluenesulfonate | |

CAS RN |

4873-56-7 | |

| Record name | Isobutyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4873-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

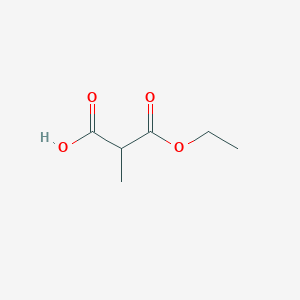

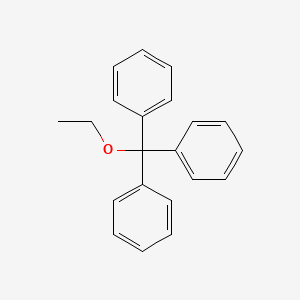

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)